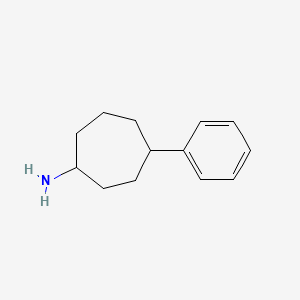

4-Phenylcycloheptan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

4-phenylcycloheptan-1-amine |

InChI |

InChI=1S/C13H19N/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |

InChI Key |

NVBYQZRSPAYDIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC(C1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Phenylcycloheptan-1-amine: An Uncharted Pharmacological Landscape

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the mechanism of action for 4-Phenylcycloheptan-1-amine. To date, no specific studies detailing its pharmacological properties, binding affinities, or signaling pathways have been published. Consequently, the creation of an in-depth technical guide with quantitative data and detailed experimental protocols is not feasible at this time.

While direct evidence is absent, the structural characteristics of this compound, specifically the presence of a phenyl group attached to a cycloheptylamine moiety, suggest potential interactions with biological systems, particularly the central nervous system. This hypothesis is predicated on the known activities of structurally analogous compounds.

Insights from Structurally Related Compounds

Compounds bearing a phenylcycloalkylamine scaffold have been explored for their neuropharmacological activities. For instance, derivatives of phenylcyclohexylamine (a six-membered ring analogue) are known to interact with various receptors in the brain. These interactions can lead to a range of effects, though it is crucial to note that a change in the cycloalkane ring size from six to seven carbons, as in this compound, can significantly alter the pharmacological profile.

The broader class of aralkylamines, to which this compound belongs, encompasses a wide array of biologically active molecules. These compounds are characterized by an amino group attached to an alkyl chain which is, in turn, connected to an aromatic ring. Many aralkylamines function as neurotransmitters, neuromodulators, or psychoactive drugs due to their ability to interact with monoamine transporters and receptors.

Postulated, but Unverified, Areas of Investigation

Given the structural motifs present in this compound, future research could logically investigate its potential activity in the following areas:

-

Monoamine Transporter Interactions: A primary avenue of investigation would be to assess the binding affinity and functional activity of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Many psychoactive compounds derive their effects from modulating the reuptake of these key neurotransmitters.

-

Receptor Binding Profile: Screening for binding affinity at a broad panel of central nervous system receptors would be essential. This would include, but not be limited to, dopaminergic, serotonergic, adrenergic, and glutamatergic receptors. For example, some phenylcycloalkylamines have been shown to interact with NMDA receptors.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic pharmacological investigation would be required. The following experimental workflow outlines a potential path forward.

Figure 1. A potential experimental workflow for characterizing the pharmacological profile of this compound.

Conclusion

The mechanism of action of this compound remains an open question within the scientific community. While the chemical structure suggests potential for neuropharmacological activity, a lack of empirical data precludes any definitive statements. The path to understanding its biological role will require foundational research, including synthesis, in vitro screening, and in vivo characterization. For researchers and drug development professionals, this compound represents a truly novel chemical entity with unexplored potential.

A Technical Guide to the Putative Discovery and Synthesis of 4-Phenylcycloheptan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain no specific records for the discovery, history, or biological activity of 4-Phenylcycloheptan-1-amine. This guide, therefore, presents a scientifically grounded, hypothetical framework for its synthesis and potential discovery pathway based on established principles of organic chemistry and the history of drug discovery for structurally related compounds.

Introduction: The Phenylcycloalkylamine Scaffold

The phenylcycloalkylamine moiety is a recognized structural motif in medicinal chemistry. The presence of a lipophilic phenyl group and a cycloalkyl scaffold, combined with a basic amine, provides a versatile template for designing compounds that can interact with various biological targets, particularly within the central nervous system (CNS). While specific data on this compound is absent, the exploration of such a molecule would be a logical step in the broader investigation of this chemical class for potential therapeutic applications. The history of drug discovery is rich with examples of systematic modifications of known pharmacophores to explore structure-activity relationships (SAR).[1][2][3][4]

Hypothetical Discovery and Historical Context

The discovery of a novel compound like this compound can be contextualized within the evolution of modern drug discovery.[1][2] Initially, drug development relied on natural products.[1][3] The late 19th and early 20th centuries saw the rise of synthetic chemistry, allowing for the creation of novel molecular entities.[2]

A plausible timeline for the "discovery" of this compound would likely place it within the mid-to-late 20th century, a period characterized by extensive exploration of synthetic scaffolds for CNS activity. The development of related compounds, such as phencyclidine (a phenylcyclohexylpiperidine) in the 1950s, spurred interest in other phenylcycloalkylamines. Researchers would have systematically varied the size of the cycloalkyl ring and the nature of the amine substituent to optimize properties like potency, selectivity, and pharmacokinetic profiles. The synthesis of cycloheptane derivatives for potential therapeutic use continues to be an active area of research.[5]

Synthetic Protocols

The most direct and widely used method for the synthesis of this compound would be the reductive amination of the corresponding ketone, 4-phenylcycloheptanone.[6][7] This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine.[6][8]

Synthesis of the Precursor: 4-Phenylcycloheptanone

The synthesis of the ketone precursor is a critical first step. While specific literature for 4-phenylcycloheptanone is scarce, analogous syntheses for substituted cyclohexanones and other cyclic ketones are well-documented.[9][10] A plausible route would involve the Friedel-Crafts acylation of benzene with a suitable cycloheptene-derived acyl halide or anhydride, followed by reduction of the resulting unsaturated ketone.

Reductive Amination Protocol

Reductive amination is a robust and versatile method for amine synthesis.[6][7][11] Several reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.[6][8]

Experimental Workflow:

References

- 1. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 2. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 3. History of drug discovery | PPT [slideshare.net]

- 4. toc.library.ethz.ch [toc.library.ethz.ch]

- 5. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 10. Cyclohexanone synthesis [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

4-Phenylcycloheptan-1-amine: A Review of a Novel Compound and its Analogs

A comprehensive literature review reveals a notable absence of scientific data on 4-Phenylcycloheptan-1-amine. To date, there are no published studies detailing its synthesis, chemical properties, or biological activity. In light of this, this technical guide will focus on its close structural analog, 4-phenylcyclohexan-1-amine, a compound with available data that may offer insights into the potential characteristics of the requested molecule.

It is imperative to note that while structurally similar, the substitution of a cyclohexyl ring for a cycloheptyl ring can significantly alter the chemical and pharmacological properties of a molecule. Therefore, the information presented herein on 4-phenylcyclohexan-1-amine should be considered as a point of reference and not as a direct representation of this compound.

Overview of 4-Phenylcyclohexan-1-amine

4-Phenylcyclohexan-1-amine is a versatile organic compound that has found applications in various fields, including pharmaceutical development and material science. Its structure, featuring a cyclohexane ring substituted with a phenyl and an amino group, makes it a valuable building block in the synthesis of more complex molecules.[1] In the realm of neuropharmacology, its structural characteristics are of interest for their potential to modulate neurotransmitter systems.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4-phenylcyclohexan-1-amine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| CAS Number | 19992-45-1 | [1] |

| Appearance | Solid, beige powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of 4-Phenylcyclohexan-1-amine

The synthesis of 4-phenylcyclohexan-1-amine typically proceeds through a two-step process involving the formation of the precursor, 4-phenylcyclohexanone, followed by its conversion to the amine via reductive amination.

Synthesis of 4-Phenylcyclohexanone

Reductive Amination of 4-Phenylcyclohexanone

The conversion of 4-phenylcyclohexanone to 4-phenylcyclohexan-1-amine is achieved through reductive amination. This method involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent. While a specific, detailed protocol for this exact transformation is not available, the general procedure for reductive amination of cyclohexanones is well-established.

General Experimental Protocol for Reductive Amination: A general protocol for the reductive amination of a cyclohexanone derivative would involve the following steps. Please note, this is a generalized procedure and would require optimization for the specific substrate.

-

Imine Formation: 4-phenylcyclohexanone is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) and treated with an excess of an ammonia source (e.g., ammonia in methanol, ammonium acetate). The reaction is stirred, often at room temperature, to allow for the formation of the intermediate imine.

-

Reduction: A reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C). The choice of reducing agent can influence the reaction conditions and work-up procedure.

-

Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted reagents. This typically involves quenching the reaction, extraction with an organic solvent, and washing of the organic layer. The final product is then purified, commonly by column chromatography or distillation.

Potential Biological and Pharmacological Activity

While specific pharmacological data such as IC₅₀ or Kᵢ values for 4-phenylcyclohexan-1-amine are not available in the public domain, the broader class of arylcyclohexylamines is known to possess a range of biological activities. These compounds are recognized for their potential as NMDA receptor antagonists, dopamine reuptake inhibitors, and μ-opioid receptor agonists.

Research suggests that 4-phenylcyclohexan-1-amine may serve as a building block for the development of antidepressants and analgesics.[1] This points towards a potential interaction with neurotransmitter systems in the central nervous system. One study on the major metabolite of phencyclidine, 1-phenylcyclohexylamine, which shares a structural resemblance, indicated an effect on the efflux of dopamine in the rat neostriatum.

Based on the limited available information and the pharmacology of related compounds, a hypothetical mechanism of action for 4-phenylcyclohexan-1-amine could involve the modulation of dopaminergic signaling.

Conclusion

References

Structural Characterization of 4-Phenylcycloheptan-1-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the structural characterization of 4-Phenylcycloheptan-1-amine. Due to the absence of publicly available experimental data for this specific compound, this document presents a projected analysis based on established principles of organic spectroscopy and analytical chemistry. It is intended to serve as a predictive framework for researchers, scientists, and drug development professionals. The guide outlines detailed experimental protocols for key analytical techniques, presents anticipated quantitative data in structured tables, and includes visualizations of workflows and logical relationships to aid in understanding the characterization process.

Introduction

This compound is a small molecule featuring a cycloheptane ring substituted with a phenyl group and an amine functional group. Its structural elucidation is fundamental to understanding its chemical properties, reactivity, and potential applications in medicinal chemistry and materials science. A thorough characterization relies on a combination of spectroscopic techniques to determine its connectivity, stereochemistry, and exact mass. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. This data is hypothetical and based on the analysis of its constituent functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 3.10 | m | 1H | CH -NH₂ |

| 2.85 | m | 1H | CH -Ph |

| 1.90 - 1.50 | m | 10H | Cycloheptyl CH ₂ |

| 1.45 | br s | 2H | NH ₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Proposed Assignment |

| 145.0 | Ar C (quaternary) |

| 128.5 | Ar C H |

| 126.2 | Ar C H |

| 55.0 | C H-NH₂ |

| 45.0 | C H-Ph |

| 38.0 | Cycloheptyl C H₂ |

| 28.0 | Cycloheptyl C H₂ |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion Type | Adduct | Predicted m/z |

| Molecular Ion | [M+H]⁺ | 190.1590 |

| Sodium Adduct | [M+Na]⁺ | 212.1409 |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

2D NMR (COSY & HSQC):

-

Acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and elemental formula.

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Source parameters: capillary voltage of 3.5 kV, cone voltage of 30 V, desolvation temperature of 350°C.

-

Use a suitable lock mass calibrant (e.g., leucine enkephalin) to ensure high mass accuracy.

-

-

Data Analysis: Determine the monoisotopic mass of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental formula based on the accurate mass and isotopic pattern.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify characteristic absorption bands. Expected bands for this compound include:

-

N-H stretch: 3400-3250 cm⁻¹ (amine)

-

C-H stretch (aromatic): 3100-3000 cm⁻¹

-

C-H stretch (aliphatic): 3000-2850 cm⁻¹

-

C=C stretch (aromatic): 1600-1450 cm⁻¹

-

N-H bend: 1650-1580 cm⁻¹

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the structural characterization process.

Caption: General workflow for the synthesis and structural characterization of a novel compound.

Caption: Relationship between analytical techniques and the structural information they provide.

Caption: Plausible synthetic pathway via reductive amination.

Spectroscopic and Synthetic Profile of 4-Phenylcycloheptan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 4-Phenylcycloheptan-1-amine. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted spectra and data from analogous structures to offer a detailed analytical profile. Furthermore, a generalized synthetic protocol for its preparation is presented, adapted from established methodologies for related cyclic amines.

Spectroscopic Data

A summary of the available predicted and expected spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.40 | m | 5H | Aromatic (C₆H₅) |

| ~3.0 - 3.2 | m | 1H | CH-NH₂ |

| ~1.5 - 2.0 | m | 12H | Cycloheptyl CH₂ |

| ~1.5 | br s | 2H | NH₂ |

Data is predicted and based on general chemical shift knowledge for similar structures.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~145 | Aromatic C (quaternary) |

| ~128 - 129 | Aromatic CH |

| ~126 | Aromatic CH |

| ~55 | CH-NH₂ |

| ~30 - 40 | Cycloheptyl CH₂ |

Data is estimated based on typical values for phenylalkanes and cycloalkylamines.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a primary amine and a monosubstituted benzene ring.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H | Stretch (two bands for primary amine)[1][2][3][4] |

| 3000 - 3100 | C-H | Aromatic Stretch |

| 2850 - 2950 | C-H | Aliphatic Stretch |

| 1580 - 1650 | N-H | Bend (scissoring)[1] |

| 1450 - 1600 | C=C | Aromatic Ring Stretch |

| 1000 - 1250 | C-N | Stretch[1] |

| 690 - 770 | C-H | Aromatic Out-of-Plane Bend (monosubstituted) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

| m/z | Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 172 | [M-NH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general and robust method for the reductive amination of a corresponding ketone (4-Phenylcycloheptanone) can be adapted from established procedures for the synthesis of cyclic amines.

Synthesis of this compound via Reductive Amination

This procedure outlines the conversion of 4-phenylcycloheptanone to this compound.

Materials:

-

4-Phenylcycloheptanone

-

Ammonia (or ammonium acetate as a source)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable reducing agent

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenylcycloheptanone in methanol.

-

Amine Source: Add an excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Reduction: Cool the mixture in an ice bath and slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Workup:

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Wash the aqueous layer with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer with a sodium hydroxide solution until a pH > 10 is achieved.

-

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be further purified by distillation or column chromatography.

Visualizations

Logical Flow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for Spectroscopic Identification.

Synthetic Pathway via Reductive Amination

This diagram outlines the key steps in the proposed synthesis of this compound.

References

The Chemical Taxonomy and Pharmacological Landscape of 4-Phenylcycloheptan-1-amine and Related Aralkylamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical taxonomy, structure-activity relationships (SAR), and pharmacological properties of aralkylamines, with a specific focus on 4-Phenylcycloheptan-1-amine. Aralkylamines are a broad class of organic compounds characterized by an alkylamine group attached to an aromatic ring system. This structural motif is prevalent in a vast array of neuropharmacologically active agents. Due to its structural similarity to known psychoactive compounds, particularly phencyclidine (PCP), this compound is predicted to interact with several key central nervous system targets, including the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and sigma (σ) receptors. This guide summarizes the available quantitative data, details relevant experimental protocols for assessing the activity of these compounds, and provides visualizations of the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel aralkylamines for therapeutic or research purposes.

Chemical Taxonomy and Classification

Aralkylamines are organic compounds that feature an amino group attached to an alkyl chain, which in turn is substituted with an aromatic or aryl group. This broad classification encompasses a diverse range of molecules, including many endogenous neurotransmitters (e.g., dopamine, norepinephrine, serotonin), as well as synthetic psychoactive substances and pharmaceuticals.

The core structure of an aralkylamine can be represented as Ar-R-NR'R'', where:

-

Ar is an aromatic or heteroaromatic ring system.

-

R is an alkyl linker.

-

N is the nitrogen atom of the amine.

-

R' and R'' can be hydrogen atoms, alkyl groups, or part of a cyclic structure.

This compound belongs to the cycloalkylamine subclass of aralkylamines. Its structure consists of a phenyl group and an amino group attached to a seven-membered cycloheptane ring. The specific placement of the phenyl group at the 4-position and the amine at the 1-position defines its unique topology. This structure is analogous to the well-studied psychoactive compound phencyclidine (1-(1-phenylcyclohexyl)piperidine), with the key differences being the larger cycloheptyl ring and the primary amine in place of the piperidine ring.

Structure-Activity Relationships (SAR) of Arylcycloalkylamines

The pharmacological activity of arylcycloalkylamines is highly dependent on their structural features. Key modifications that influence activity include the nature of the aromatic ring, the size of the cycloalkyl ring, and the substitution on the amine.

A pivotal study by McQuinn et al. (1981) investigated the SAR of phencyclidine analogues by systematically varying the size of the cycloalkyl ring from three to eight carbons.[1] This study provides the most direct insight into the likely pharmacological profile of this compound. The findings from this research are summarized in the table below.

Table 1: Quantitative SAR Data for Phencyclidine Analogues with Varying Cycloalkyl Ring Size

| Compound | Cycloalkyl Ring Size | In Vitro Binding Affinity (Ki, nM) vs. [³H]PCP | In Vivo PCP-like Activity (ED₅₀, mg/kg) |

| 1-(1-Phenylcyclopentyl)piperidine | 5 | 250 | 4.8 |

| 1-(1-Phenylcyclohexyl)piperidine (PCP) | 6 | 50 | 1.2 |

| 1-(1-Phenylcycloheptyl)piperidine | 7 | 70 | > 20 |

| 1-(1-Phenylcyclooctyl)piperidine | 8 | 60 | No PCP-like effects observed |

Data extracted from McQuinn et al., J Med Chem, 1981.[1]

The data clearly indicate that while increasing the cycloalkyl ring size from six to seven or eight carbons only modestly decreases the in vitro binding affinity for the PCP site on the NMDA receptor, it dramatically reduces or abolishes in vivo PCP-like behavioral effects.[1] This suggests that while this compound may bind to the PCP site with relatively high affinity, its functional effects in vivo may be significantly attenuated compared to PCP.

Predicted Pharmacological Targets and Signaling Pathways

Based on its structural similarity to phencyclidine and related compounds, this compound is predicted to interact with the following primary pharmacological targets:

-

NMDA Receptor: As a non-competitive antagonist at the PCP binding site within the ion channel.

-

Dopamine Transporter (DAT): As a reuptake inhibitor, leading to increased synaptic dopamine levels.

-

Sigma-1 (σ₁) Receptor: As a ligand, potentially modulating a variety of intracellular signaling processes.

The signaling pathways associated with these targets are complex and interconnected. The following diagrams, generated using the DOT language, illustrate the core signaling cascades.

NMDA Receptor Signaling Pathway

Dopamine Transporter Signaling and Regulation

Sigma-1 Receptor Signaling

References

A Theoretical Exploration of the Potential Biological Activity of 4-Phenylcycloheptan-1-amine: An In-Depth Technical Guide

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals a significant lack of specific biological activity data for 4-Phenylcycloheptan-1-amine. This document, therefore, presents a theoretical guide based on the known biological activities of structurally analogous compounds, primarily other phenylcycloalkylamines. The information herein is intended for research and drug development professionals as a speculative framework for potential investigation and should not be interpreted as established fact. All quantitative data and signaling pathways are hypothetical and require experimental validation.

Introduction: The Phenylcycloalkylamine Scaffold

Phenylcycloalkylamines are a class of organic compounds characterized by a phenyl group and an amine group attached to a cycloalkane ring. Members of this class are known to exhibit a range of biological activities, primarily interacting with the central nervous system. The specific position of the phenyl and amine groups, as well as the size of the cycloalkane ring, are critical determinants of their pharmacological profile. While derivatives with cyclopentyl and cyclohexyl rings have been studied, the cycloheptyl analog, this compound, remains largely unexplored in the public domain.

This guide will extrapolate potential biological targets, propose experimental protocols for their investigation, and visualize hypothetical mechanisms and workflows based on established knowledge of related compounds.

Hypothetical Biological Profile

Based on the structure-activity relationships of analogous compounds, this compound is predicted to interact with several key central nervous system receptors. The size of the cycloheptyl ring, being larger than the optimal cyclohexyl ring of potent phencyclidine (PCP) analogs, may influence its affinity and efficacy at these targets.[1]

-

NMDA Receptor: As an analog of phencyclidine, a known NMDA receptor antagonist, this compound could potentially bind to the PCP site within the ion channel of the NMDA receptor. This interaction would likely result in non-competitive antagonism, modulating glutamatergic neurotransmission.

-

Serotonin 5-HT2A Receptor: The broader class of phenylalkylamines are known to interact with serotonin receptors.[2][3] It is plausible that this compound could act as a ligand, potentially an agonist or antagonist, at the 5-HT2A receptor, which is involved in a wide range of neurological processes.

-

Dopamine and Norepinephrine Transporters (DAT/NET): Some psychoactive phenylalkylamines exhibit affinity for monoamine transporters, inhibiting the reuptake of dopamine and norepinephrine and thereby increasing their synaptic concentrations.

The following table presents hypothetical quantitative data for the interaction of this compound with its potential molecular targets. These values are speculative and intended for illustrative purposes to guide potential future research.

| Target | Assay Type | Hypothetical Kᵢ (nM) | Hypothetical IC₅₀ (nM) | Postulated Functional Effect |

| NMDA Receptor (PCP Site) | Radioligand Binding ([³H]MK-801) | 150 - 300 | 250 - 500 | Non-competitive Antagonist |

| Serotonin 5-HT2A Receptor | Radioligand Binding ([³H]Ketanserin) | 80 - 200 | 120 - 350 | Partial Agonist / Antagonist |

| Dopamine Transporter (DAT) | Radioligand Binding ([³H]WIN 35,428) | > 1000 | > 1000 | Weak Inhibitor |

| Norepinephrine Transporter (NET) | Radioligand Binding ([³H]Nisoxetine) | 800 - 1500 | > 1000 | Weak Inhibitor |

Proposed Experimental Protocols

To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key potential experiments.

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor (PCP site) and the serotonin 5-HT2A receptor.

Methodology:

-

Membrane Preparation:

-

Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.

-

-

Binding Assay for NMDA Receptor (PCP Site):

-

In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [³H]MK-801 (a specific radioligand for the PCP site) at a final concentration of 1 nM, and 50 µL of varying concentrations of this compound (10⁻¹⁰ to 10⁻⁵ M).

-

Non-specific binding is determined in the presence of 10 µM of unlabeled MK-801.

-

The plate is incubated at 25°C for 2 hours.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Binding Assay for 5-HT2A Receptor:

-

The protocol is similar to the NMDA receptor assay, but using [³H]Ketanserin (a specific 5-HT2A antagonist radioligand) at a final concentration of 0.5 nM.

-

Non-specific binding is determined in the presence of 10 µM of unlabeled mianserin.

-

Incubation is performed at 37°C for 30 minutes.

-

-

Data Analysis:

-

The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

-

The Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring intracellular calcium mobilization.

Methodology:

-

Cell Culture:

-

HEK293 cells stably expressing the human 5-HT2A receptor are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

-

Calcium Assay:

-

Cells are plated in a 96-well black-walled plate and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

The cells are washed with assay buffer (HBSS with 20 mM HEPES).

-

To assess agonist activity, varying concentrations of this compound are added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader.

-

To assess antagonist activity, cells are pre-incubated with varying concentrations of this compound for 15 minutes before the addition of a known 5-HT2A agonist (e.g., serotonin), and the subsequent change in fluorescence is measured.

-

-

Data Analysis:

-

Agonist potency is determined by calculating the EC₅₀ value from the dose-response curve.

-

Antagonist potency is determined by calculating the IC₅₀ value and subsequently the Schild regression analysis can be used to determine the pA₂ value.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway and a proposed experimental workflow for the biological evaluation of this compound.

Caption: Hypothetical 5-HT2A Receptor Signaling Pathway Activation.

Caption: Proposed Experimental Workflow for Biological Evaluation.

Conclusion

While this compound represents an intriguing, yet uncharacterized, molecule within the phenylcycloalkylamine class, its biological activity remains purely speculative. This guide provides a comprehensive, albeit theoretical, framework for its potential pharmacological profile and a roadmap for its empirical investigation. The proposed interactions with the NMDA and serotonin receptor systems are logical starting points for any future research. Rigorous experimental validation using the protocols outlined, or similar established methods, is essential to determine the true biological activity and potential therapeutic or toxicological properties of this compound.

References

An In-depth Technical Guide to 4-Phenylcycloheptan-1-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylcycloheptan-1-amine scaffold represents a novel chemical entity with significant potential for modulating key central nervous system (CNS) targets. While direct research on this specific compound is limited, a comprehensive analysis of its structural analogs, particularly those with a six-membered cycloalkyl ring (phenylcyclohexylamines), provides a strong foundation for predicting its pharmacological profile and guiding future drug discovery efforts. This technical guide synthesizes the available data on related compounds to offer an in-depth perspective on the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound derivatives.

Arylcycloalkylamines, as a class, are known to interact with critical CNS targets, including the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters such as the dopamine transporter (DAT). This interaction confers a wide range of pharmacological effects, from dissociative anesthesia to psychostimulation and neuroprotection. By extrapolating from the rich dataset available for phencyclidine (PCP) and its analogs, we can delineate a strategic path for the exploration of this compound derivatives as potentially novel therapeutic agents. This guide will provide detailed experimental protocols, summarize key quantitative data from analogous compounds, and present visual representations of relevant biological pathways and experimental workflows to aid researchers in this endeavor.

Synthesis of this compound Derivatives

A plausible and versatile method for the synthesis of this compound and its derivatives is through the reductive amination of a 4-phenylcycloheptanone precursor. This approach allows for the introduction of various amine functionalities, enabling the exploration of structure-activity relationships.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: the preparation of the 4-phenylcycloheptanone intermediate, followed by reductive amination to yield the target amine.

Methodological & Application

Application Notes and Protocols for 4-Phenylcycloheptan-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential experimental protocols and applications for the novel compound 4-Phenylcycloheptan-1-amine. Due to the limited availability of specific data for this molecule in the public domain, the following protocols are based on established methodologies for analogous phenylalkylamine compounds and serve as a guide for its synthesis, characterization, and biological evaluation.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from cycloheptanone. A plausible synthetic route involves a Grignard reaction followed by dehydration, hydrogenation, and reductive amination.

Protocol 1: Synthesis via Reductive Amination of 4-Phenylcycloheptanone

This protocol outlines a potential pathway for the synthesis of this compound.

-

Step 1: Synthesis of 4-Phenylcycloheptanone

-

Reaction: Phenylmagnesium bromide (a Grignard reagent) is reacted with cycloheptanone to form 1-phenylcycloheptan-1-ol.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings to form phenylmagnesium bromide.

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Add a solution of cycloheptanone in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcycloheptan-1-ol.

-

-

Dehydration: The resulting alcohol is then dehydrated to form 4-phenylcyclohept-1-ene using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) with heating.

-

Hydrogenation: The double bond of 4-phenylcyclohept-1-ene is subsequently reduced via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield 4-phenylcycloheptanone.

-

-

Step 2: Reductive Amination to this compound

-

Reaction: 4-Phenylcycloheptanone is converted to the corresponding amine via reductive amination.

-

Procedure:

-

Dissolve 4-phenylcycloheptanone in a suitable solvent such as methanol or ethanol.

-

Add an excess of ammonia in the form of ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding water and adjust the pH to basic with a suitable base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

-

Experimental Workflow for Synthesis

Caption: Plausible synthetic route to this compound.

Potential Biological Applications and Screening Protocols

Based on the structural similarity of this compound to known psychoactive compounds (e.g., phencyclidine analogs), it is hypothesized to have activity at central nervous system (CNS) targets, potentially exhibiting antidepressant or analgesic properties. The following are generalized protocols for preliminary screening.

In Vitro Receptor Binding Assays

To determine the binding affinity of this compound for specific CNS receptors, competitive radioligand binding assays are essential. Likely targets include opioid receptors (mu, delta, kappa) and monoamine transporters (serotonin, dopamine, norepinephrine).

Protocol 2: General Radioligand Receptor Binding Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [³H]DAMGO for mu-opioid receptor).

-

This compound (test compound).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., Tris-HCl buffer).

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Receptor Binding Affinity (Template)

| Target Receptor | Radioligand | Test Compound IC50 (nM) | Test Compound Ki (nM) |

| Mu-Opioid | [³H]DAMGO | Data to be determined | Data to be determined |

| Delta-Opioid | [³H]DPDPE | Data to be determined | Data to be determined |

| Kappa-Opioid | [³H]U-69593 | Data to be determined | Data to be determined |

| Serotonin Transporter | [³H]Citalopram | Data to be determined | Data to be determined |

| Dopamine Transporter | [³H]WIN 35,428 | Data to be determined | Data to be determined |

| Norepinephrine Transporter | [³H]Nisoxetine | Data to be determined | Data to be determined |

In Vivo Behavioral Assays

Protocol 3: Forced Swim Test (FST) for Antidepressant Activity

-

Objective: To assess the potential antidepressant-like effects of this compound in rodents.

-

Procedure:

-

Acclimatize mice or rats to the testing room for at least 1 hour.

-

Administer this compound (at various doses), a vehicle control, or a positive control (e.g., imipramine) via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a set pre-treatment time (e.g., 30-60 minutes), individually place each animal in a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.

-

Record a 6-minute session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean immobility time of the test groups with the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 4: Hot Plate Test for Analgesic Activity

-

Objective: To evaluate the central analgesic activity of this compound.

-

Procedure:

-

Acclimatize mice or rats to the testing room.

-

Measure the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) by placing the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Administer this compound (at various doses), a vehicle control, or a positive control (e.g., morphine).

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.

-

-

Data Analysis: Compare the post-treatment latencies to the baseline latency for each group. A significant increase in the time taken to respond is indicative of an analgesic effect.

Data Presentation: In Vivo Efficacy (Template)

| Assay | Species | Dose (mg/kg) | Endpoint | Result |

| Forced Swim Test | Mouse | Dose 1 | % Decrease in Immobility | Data to be determined |

| Dose 2 | Data to be determined | |||

| Dose 3 | Data to be determined | |||

| Hot Plate Test | Rat | Dose 1 | % Increase in Latency | Data to be determined |

| Dose 2 | Data to be determined | |||

| Dose 3 | Data to be determined |

Potential Signaling Pathways

Given the structural features of this compound, it may interact with G-protein coupled receptors (GPCRs) such as opioid receptors, or with monoamine transporters.

Opioid Receptor Signaling Pathway

Activation of opioid receptors, which are Gi/o-coupled GPCRs, typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity. This results in a decrease in neuronal excitability.

Caption: Hypothesized opioid receptor signaling cascade.

Monoamine Transporter Inhibition

If this compound acts as a monoamine reuptake inhibitor, it would block the reabsorption of neurotransmitters like serotonin, dopamine, or norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

Caption: Mechanism of monoamine transporter inhibition.

Disclaimer: The protocols and pathways described above are generalized and based on the chemical structure of this compound. Specific experimental conditions and outcomes will need to be determined empirically. All research should be conducted in accordance with institutional and governmental regulations.

Analytical Techniques for the Characterization of 4-Phenylcycloheptan-1-amine

Introduction

4-Phenylcycloheptan-1-amine is a cyclic amine whose structural confirmation and purity assessment are critical for its application in research and drug development. A multi-technique analytical approach is required for comprehensive characterization, ensuring the correct chemical structure, identity, and purity of the compound. This document outlines the application notes and detailed protocols for the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic Methods (HPLC/GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of this compound.

-

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons. It helps to identify the signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cycloheptane ring, and the protons of the amine group.[1]

-

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule, distinguishing between aromatic and aliphatic carbons.[2]

-

Advanced 2D NMR techniques (e.g., COSY, HSQC) can be employed to establish the precise connectivity between protons and carbons, confirming the substitution pattern on the cycloheptane ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Data Presentation: Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl | 7.15 - 7.35 | Multiplet | 5H | Ar-H |

| CH-N | ~ 3.0 - 3.2 | Multiplet | 1H | CH -NH₂ |

| CH-Ph | ~ 2.6 - 2.8 | Multiplet | 1H | CH -Ph |

| Cycloheptane | 1.4 - 2.1 | Multiplet | 10H | -CH₂- |

| Amine | 1.0 - 2.5 (variable, broad) | Singlet (broad) | 2H | -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Phenyl (quaternary) | ~ 145 | Ar-C |

| Phenyl | ~ 128.5 | Ar-CH |

| Phenyl | ~ 126.5 | Ar-CH |

| CH-N | ~ 55 | C H-NH₂ |

| CH-Ph | ~ 45 | C H-Ph |

| Cycloheptane | 25 - 40 | -CH₂- |

Visualization: NMR Workflow

Mass Spectrometry (MS)

Application Note

Mass spectrometry is essential for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern. The molecular formula C₁₃H₁₉N has a nominal mass of 189 amu.[3][4] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which can be confirmed by the molecular ion peak.[1][5] The fragmentation pattern provides a fingerprint that helps to confirm the presence of the phenyl and cycloheptyl moieties. Alpha-cleavage next to the amine group is a characteristic fragmentation pathway for aliphatic amines.[5][6][7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Instrument Setup:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set to split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Data Presentation: Expected Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment Identity |

| 189 | Moderate | [M]⁺ (Molecular Ion) |

| 172 | Low | [M-NH₃]⁺ |

| 112 | High | [M-C₆H₅]⁺ (Loss of Phenyl) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Visualization: Mass Spectrometry Process

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the primary amine (-NH₂) group, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the cycloheptane ring. Primary amines are characterized by two N-H stretching bands.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum (typically by co-adding 16 or 32 scans for a good signal-to-noise ratio).

-

-

Data Analysis:

-

Process the spectrum (e.g., baseline correction).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3300 - 3500 | Medium (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | Strong | C-H Stretch | Aliphatic C-H |

| 1580 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450 - 1600 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | Medium | C-N Stretch | Aliphatic Amine |

| 690 - 900 | Strong | C-H Bend (Out-of-plane) | Aromatic Ring |

Visualization: Key Functional Group Regions in FTIR

Chromatographic Methods (HPLC/GC)

Application Note

Chromatographic techniques are fundamental for assessing the purity of this compound.

-

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the target compound from non-volatile impurities and starting materials. Reversed-phase HPLC is commonly used, where the polar amine interacts less with the non-polar stationary phase.[11]

-

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. It provides high resolution for separating isomers and closely related impurities. Due to the basic nature of amines, they can exhibit poor peak shape (tailing) on standard silica-based columns; therefore, base-deactivated columns or the addition of a modifier to the mobile phase is often necessary.[12][13]

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System Setup:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. To improve peak shape, add a modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine (TEA). For example, 70:30 Acetonitrile:Water with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Data Acquisition: Inject 10 µL of the sample solution and run the analysis for a sufficient time to elute all components (e.g., 15 minutes).

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation: Typical Chromatographic Parameters

| Parameter | HPLC Method | GC Method |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water (with 0.1% TFA) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30°C (Column) | Oven Program (e.g., 100-280°C) |

| Detector | UV at 254 nm | Flame Ionization Detector (FID) |

| Expected Result | Single major peak with retention time > 2 min | Single major peak |

| Purity Assessment | >95% (based on peak area) | >95% (based on peak area) |

Visualization: Chromatographic Purity Analysis

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C13H19N - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. agilent.com [agilent.com]

Application Note: Quantitative Analysis of Amine Compounds in Biological Matrices using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amine-containing compounds are a broad and vital class of molecules, encompassing amino acids, biogenic amines, neurotransmitters, and many pharmaceutical compounds. Accurate quantification of these analytes in complex biological matrices is crucial for clinical diagnostics, biomedical research, food safety, and pharmaceutical development.[1] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and speed compared to traditional methods.[1][2]

This application note provides detailed protocols for the quantitative analysis of amine compounds using HPLC-MS/MS. It covers two primary approaches: direct analysis for simpler workflows and analysis involving chemical derivatization to enhance chromatographic retention and ionization efficiency for more challenging analytes.[3][4]

Experimental Workflow

The general workflow for the analysis of amine compounds by HPLC-MS/MS involves several key stages, from sample preparation to final data analysis.

Caption: General experimental workflow for amine analysis.

Principle of HPLC-MS/MS

HPLC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. The process allows for the isolation of target analytes from a complex mixture and their subsequent fragmentation and detection.

Caption: Principle of HPLC-MS/MS analysis.

Protocols and Methodologies

Protocol 1: Direct Analysis of Biogenic Amines in Food Samples (No Derivatization)

This method is suitable for polar amines and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention without derivatization.[4]

A. Sample Preparation (Solid Phase Extraction - SPE)

-

Weigh approximately 0.5 g of homogenized sample into a 15 mL centrifuge tube.

-

Add 10 mL of 5% trichloroacetic acid (TCA). Vortex for 10 minutes and centrifuge.[5]

-

Combine the supernatant from two repeated extractions.

-

Adjust the pH of the combined supernatant to between 6.0 and 7.5 with NaOH.

-

Add 1 mL of methanol and filter the sample.

-

Perform Solid Phase Extraction (SPE) using a suitable cation exchange cartridge (e.g., Strata-XL-CW).[5]

-

Elute the analytes with methanol, evaporate to dryness, and reconstitute in 0.5% formic acid containing an ion-pairing agent like n-heptane-1-sulfonate.[5]

B. HPLC Conditions

| Parameter | Value |

|---|---|

| Column | TSKgel Amide-80, 3 µm, 2.0 mm ID x 15 cm[4] |

| Mobile Phase A | 30 mmol/L ammonium formate in H₂O, pH 4.0[4] |

| Mobile Phase B | Acetonitrile (ACN)[4] |

| Gradient | 90% B to 40% B over 12 minutes[4] |

| Flow Rate | 0.2 mL/min[4] |

| Column Temp. | 50°C[4] |

| Injection Vol. | 2 µL[4] |

C. MS/MS Conditions

| Parameter | Value |

|---|---|

| Ion Source | Electrospray Ionization (ESI)[4] |

| Polarity | Positive[4] |

| Mode | Multiple Reaction Monitoring (MRM)[4] |

| Curtain Gas™ | As per instrument recommendation |

| IonSpray Voltage | 5500 V |

| Source Temp. | 500°C |

Protocol 2: Analysis of Amino Acids in Plasma with Derivatization

Derivatization is often employed for amino acids to improve their retention on reversed-phase columns and enhance ionization efficiency. Dansyl chloride is a versatile reagent for this purpose.[3]

A. Sample Preparation (Protein Precipitation & Derivatization)

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

-

Add 50 µL of Dansyl Chloride solution (e.g., 2 mg/mL in acetonitrile).

-

Vortex and incubate at 60°C for 30 minutes in the dark.

-

Add a quenching agent, such as formic acid, to stop the reaction.

-

Filter the final solution through a 0.22 µm filter before injection.

B. HPLC Conditions

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

C. MS/MS Conditions

| Parameter | Value |

|---|---|

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

Data Presentation: Quantitative Parameters

The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each analyte.

Table 1: Example MRM Transitions for Common Biogenic Amines [4][6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Putrescine | 89.1 | 72.1 | 15 |

| Cadaverine | 103.1 | 86.1 | 17 |

| Histamine | 112.0 | 95.0 | 12 |

| Tyramine | 138.0 | 121.0 | 14 |

| Spermidine | 146.3 | 72.1 | 20 |

| Tryptamine | 161.0 | 115.0 | 22 |

Table 2: Typical Analytical Performance Data This table summarizes typical validation data achieved for the analysis of various amines in biological matrices.[7][8][9]

| Analyte | Matrix | Linearity (R²) | LOQ (ng/mL) | Recovery (%) |

| Aniline | Urine | >0.999 | 0.1 | 75-114[7] |

| p-Toluidine | Urine | >0.999 | 0.1 | 75-114[7] |

| Histamine | Fish | >0.998 | 0.3 (mg/kg) | 84-119[8] |

| Cadaverine | Fish | >0.997 | 0.3 (mg/kg) | 84-119[8] |

| Tyramine | Crab | >0.99 | 0.3 (mg/kg) | 85-115 |

Results and Discussion

Successful implementation of these protocols yields excellent chromatographic separation with sharp, symmetrical peaks, enabling accurate quantification. The choice between direct analysis and derivatization depends on the specific amines of interest and the sample matrix.

-

Direct Analysis (HILIC): This approach is simpler and faster, avoiding extra sample preparation steps.[4] It is particularly effective for highly polar biogenic amines that are poorly retained on traditional reversed-phase columns.

-

Derivatization: While adding a step to the workflow, derivatization can significantly improve the chromatography and sensitivity for compounds like amino acids.[3] The choice of derivatization reagent is critical; Dansyl-Cl and Fmoc-Cl are noted for their versatility and for producing products with high ionization efficiency.[3]

-

Mobile Phase pH: The pH of the mobile phase is a critical parameter, especially for direct analysis. For basic amines, using a mobile phase with a higher pH can improve peak shape and retention, although care must be taken to use pH-stable columns.[10]

Conclusion

The HPLC-MS/MS methods detailed in this application note provide robust, sensitive, and reliable frameworks for the quantitative analysis of a wide range of amine compounds. The protocols for both direct analysis and analysis with derivatization offer flexibility to suit various analytical needs, from high-throughput screening in food safety to detailed metabolic studies in clinical research. Proper method validation is essential to ensure data accuracy and reproducibility for any specific application.

References

- 1. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. obrnutafaza.hr [obrnutafaza.hr]

- 5. sciex.com [sciex.com]

- 6. agilent.com [agilent.com]

- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. waters.com [waters.com]

Application Notes and Protocols for 4-Phenylcycloheptan-1-amine in Drug Discovery

Disclaimer: Publicly available scientific literature and drug discovery databases do not contain specific experimental data for 4-Phenylcycloheptan-1-amine. The following application notes and protocols are constructed based on the established pharmacology of structurally similar compounds, particularly analogs like 4-phenylcyclohexan-1-amine, which are recognized as key structural motifs in central nervous system (CNS) drug candidates. These notes are intended to serve as a strategic guide for the initial evaluation of this compound as a potential therapeutic agent.

Introduction and Rationale

This compound is a novel chemical entity belonging to the phenylcycloalkylamine class. This structural class is of significant interest in medicinal chemistry due to its prevalence in a range of biologically active compounds. Notably, the trans-4-substituted cyclohexane-1-amine scaffold is a crucial intermediate in the synthesis of the antipsychotic drug Cariprazine.[1][2] Cariprazine is a potent dopamine D2 and D3 receptor partial agonist with preferential binding to D3 receptors, and it is approved for the treatment of schizophrenia and bipolar disorder.[2][3]

Given this precedent, this compound is a compelling candidate for investigation as a modulator of dopamine receptors and other CNS targets. The seven-membered cycloheptane ring, compared to the six-membered ring of cyclohexane analogs, may confer unique pharmacological properties, including altered receptor affinity, selectivity, and pharmacokinetic profiles. These notes outline a hypothetical yet scientifically grounded approach to characterizing its potential in drug discovery.

Potential Therapeutic Applications

Based on the pharmacology of its analogs, this compound is a prime candidate for development in the following therapeutic areas:

-

Psychiatry: Schizophrenia, Bipolar Disorder, Major Depressive Disorder (as an adjunctive therapy).

-

Neurology: Parkinson's Disease, Restless Legs Syndrome.

The primary molecular targets for this compound are hypothesized to be G-protein coupled receptors (GPCRs) in the central nervous system.

Proposed Molecular Targets

Initial screening should focus on key monoamine receptors known to be modulated by structurally related drugs:

-

Dopamine Receptors: D2, D3, and D4 subtypes. These are the primary targets for most antipsychotic agents.

-

Serotonin (5-HT) Receptors: 5-HT1A (partial agonism is common for atypical antipsychotics), 5-HT2A (antagonism is a key feature), and 5-HT2C.

-

Adrenergic Receptors: α1 and α2 subtypes.

-

Histamine Receptors: H1 subtype.

Off-target liability screening should also include the hERG channel to assess potential cardiotoxicity.

Data Presentation: Hypothetical Screening Data

The following tables illustrate how quantitative data for this compound could be structured and presented.

Table 1: In Vitro Receptor Binding Profile of this compound Data is hypothetical and for illustrative purposes only.

| Receptor Target | Binding Affinity (Kᵢ, nM) |

| Dopamine D2 | 1.5 |

| Dopamine D3 | 0.4 |

| Serotonin 5-HT1A | 5.2 |

| Serotonin 5-HT2A | 15.8 |

| Serotonin 5-HT2B | > 1000 |

| Adrenergic α1A | 25.0 |

| Histamine H1 | 45.0 |

Table 2: In Vitro Functional Activity of this compound Data is hypothetical and for illustrative purposes only.

| Receptor Target | Assay Type | Functional Activity (EC₅₀/IC₅₀, nM) | Intrinsic Activity (% of Dopamine) |

| Dopamine D2 | cAMP | 2.5 (EC₅₀) | 40% (Partial Agonist) |

| Dopamine D3 | cAMP | 0.8 (EC₅₀) | 65% (Partial Agonist) |

| Serotonin 5-HT1A | cAMP | 8.0 (EC₅₀) | 55% (Partial Agonist) |

| Serotonin 5-HT2A | Ca²⁺ Flux | 20.0 (IC₅₀) | 0% (Antagonist) |

Visualizations

Caption: Dopamine D2 receptor signaling cascade.

Caption: Tiered screening workflow for CNS drug discovery.

Caption: SAR exploration for the phenylcycloalkylamine scaffold.

Detailed Experimental Protocols

The following are generalized protocols that would be suitable for the initial characterization of this compound.

This protocol determines the binding affinity (Kᵢ) of the test compound for the human dopamine D2 receptor.

-

Materials:

-

HEK293 cell membranes expressing recombinant human D2 receptors.

-

Radioligand: [³H]Spiperone (a D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

96-well microplates and glass fiber filter mats.

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer (e.g., from 100 µM to 0.1 nM).

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

-

Add 50 µL of [³H]Spiperone diluted in assay buffer to a final concentration of ~0.2 nM.

-

Add 100 µL of the D2 receptor membrane preparation (5-10 µg protein per well).

-

Incubate the plate at room temperature for 90 minutes with gentle shaking.

-

Rapidly harvest the plate contents onto glass fiber filter mats using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to separate bound from free radioligand.

-